

"Tsugaric acid A" CAS number and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tsugaric acid A*

Cat. No.: *B10819568*

[Get Quote](#)

Tsugaric Acid A: A Comprehensive Technical Guide

CAS Number: 174391-64-1

This technical guide provides an in-depth overview of **Tsugaric acid A**, a naturally occurring triterpenoid, for researchers, scientists, and drug development professionals. It covers its chemical properties, and known biological activities, supported by experimental protocols and pathway visualizations.

Chemical Properties

Tsugaric acid A is a lanostane-type triterpenoid isolated from the fruiting bodies of *Ganoderma lucidum* and *Ganoderma tsugae*.^[1] Its chemical and physical properties are summarized in the table below.

Property	Value	Source
CAS Number	174391-64-1	[1]
Molecular Formula	C ₃₂ H ₅₀ O ₄	[1]
Molecular Weight	498.7 g/mol	[1]
Physical State	Solid	[1]
Melting Point	181-182 °C	[1]
Solubility	Soluble in DMSO	

Biological Activities and Experimental Protocols

Tsugaric acid A has demonstrated significant anti-inflammatory and photoprotective properties. The following sections detail the key experiments that have substantiated these claims.

Anti-inflammatory Activity: Inhibition of Superoxide Anion Formation

Tsugaric acid A has been shown to significantly inhibit the formation of superoxide anions in fMLP/CB-stimulated rat neutrophils.[\[1\]](#) This activity suggests its potential as an anti-inflammatory agent.

The following protocol is based on the methodology described by Ko et al. (2008) for assessing the inhibition of superoxide anion generation in neutrophils.[\[1\]](#)

1. Cell Preparation:

- Neutrophils are isolated from rat blood.
- The cells are suspended in a suitable buffer (e.g., Hanks' balanced salt solution) at a concentration of 1×10^6 cells/mL.

2. Assay Procedure:

- A reaction mixture is prepared containing the neutrophil suspension, cytochrome c (1 mg/mL), and various concentrations of **Tsugaric acid A** (or vehicle control).

- The mixture is pre-incubated at 37°C for 5 minutes.
- Superoxide generation is initiated by adding fMLP (formyl-methionyl-leucyl-phenylalanine) and cytochalasin B.
- The change in absorbance at 550 nm is measured spectrophotometrically over time. This absorbance change is proportional to the amount of superoxide anion produced.
- The percentage inhibition of superoxide anion formation by **Tsugaric acid A** is calculated by comparing the rate of absorbance change in the presence of the compound to the control.

Photoprotective Effects: Protection of Keratinocytes from UVB-Induced Damage

Tsugaric acid A has been found to protect human keratinocytes from damage induced by ultraviolet B (UVB) radiation, indicating its potential use in photoprotection.[\[1\]](#)

This protocol outlines the general steps to evaluate the photoprotective effects of **Tsugaric acid A** on human keratinocytes (e.g., HaCaT cells), based on the findings of Ko et al. (2008).[\[1\]](#)

1. Cell Culture and Treatment:

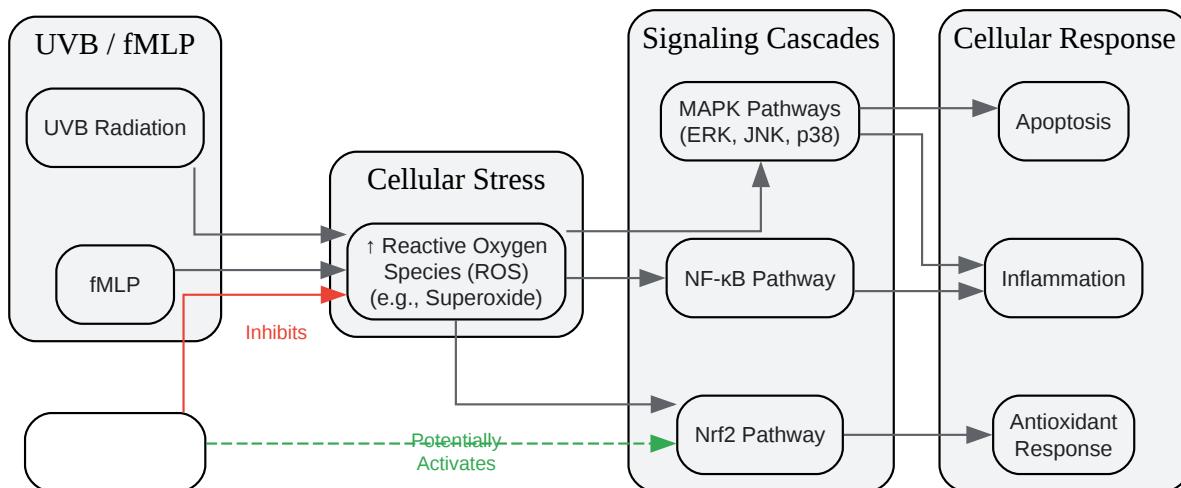
- Human keratinocytes (HaCaT cell line) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in culture plates and allowed to adhere.
- The cells are then treated with various concentrations of **Tsugaric acid A** for a specified period (e.g., 24 hours) before UVB exposure.

2. UVB Irradiation:

- The culture medium is removed, and the cells are washed with phosphate-buffered saline (PBS).
- A thin layer of PBS is left on the cells during irradiation to prevent drying.
- Cells are exposed to a specific dose of UVB radiation using a UVB lamp.

3. Assessment of Cell Viability and Damage:

- Following irradiation, the PBS is replaced with fresh culture medium (with or without **Tsugaric acid A**).
- Cell viability is assessed after a further incubation period (e.g., 24-48 hours) using a standard method such as the MTT assay.


- The protective effect of **Tsugaric acid A** is determined by comparing the viability of cells treated with the compound to that of untreated, UVB-irradiated cells.

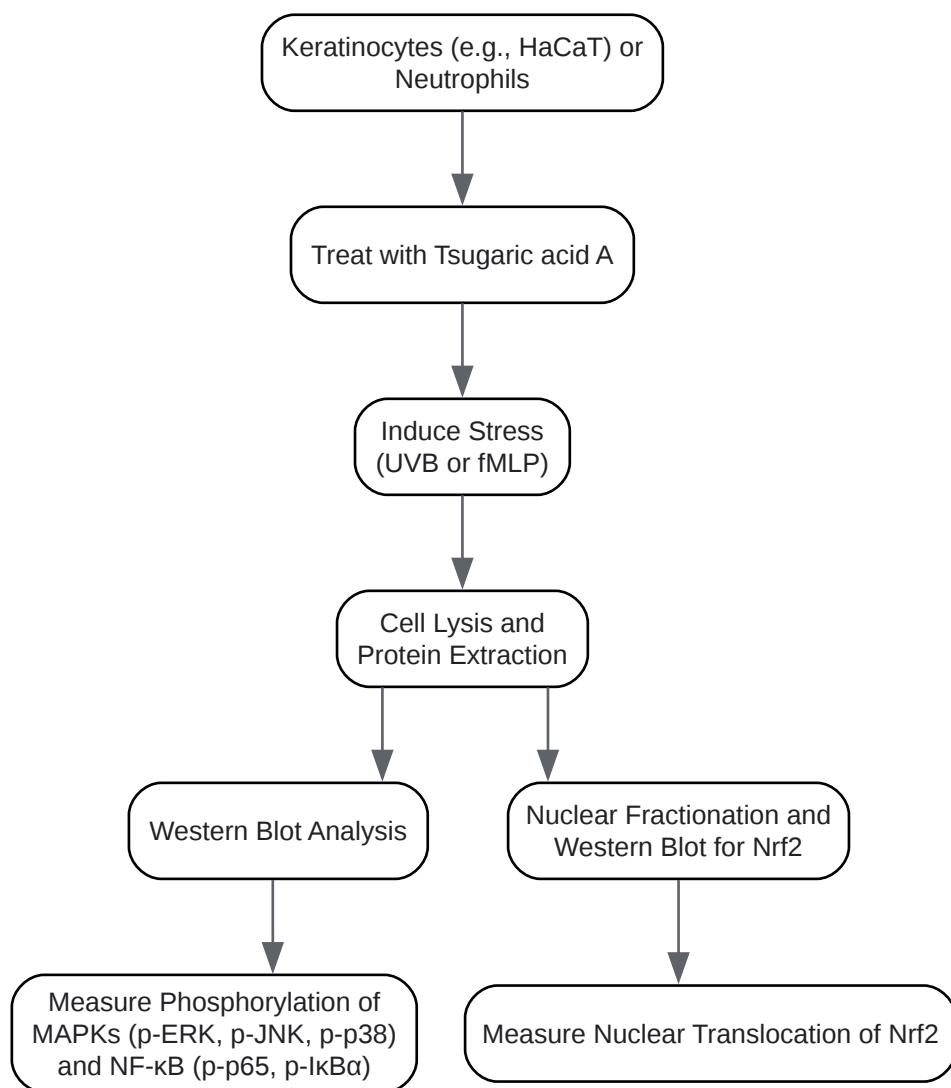
Signaling Pathways

While the precise signaling pathways modulated by **Tsugaric acid A** have not been fully elucidated in the primary literature, its observed biological activities suggest potential interactions with key cellular signaling cascades involved in inflammation and oxidative stress response.

Potential Signaling Pathway Involvement

Based on its function, **Tsugaric acid A** may influence the following pathways:

[Click to download full resolution via product page](#)


Caption: Potential signaling pathways affected by **Tsugaric acid A**.

This diagram illustrates that stimuli like UVB radiation and fMLP can increase reactive oxygen species (ROS), leading to the activation of signaling pathways such as MAPK and NF-κB, which promote inflammation and apoptosis. The Nrf2 pathway, a key regulator of the antioxidant response, is also activated by oxidative stress. **Tsugaric acid A** is known to inhibit

ROS (specifically superoxide anion) and may potentially activate the Nrf2 pathway, thereby exerting its anti-inflammatory and photoprotective effects.

Experimental Workflow for Investigating Signaling Pathways

To further elucidate the mechanisms of action of **Tsugaric acid A**, the following experimental workflow can be employed.

[Click to download full resolution via product page](#)

Caption: Workflow for signaling pathway analysis.

This workflow outlines the key steps to investigate the effect of **Tsugaric acid A** on cellular signaling. By treating cells with **Tsugaric acid A** before inducing stress, researchers can analyze changes in the phosphorylation status of key proteins in the MAPK and NF-κB pathways, as well as the nuclear translocation of Nrf2, using techniques like Western blotting. This will provide direct evidence of the molecular targets of **Tsugaric acid A**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Antiinflammatory triterpenoids and steroids from Ganoderma lucidum and G. tsugae - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Tsugaric acid A" CAS number and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819568#tsugaric-acid-a-cas-number-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com